3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Overview
Description
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that features a benzofuran moiety fused to a 1,2,4-oxadiazole ring with a thiol group at the 5-position
Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Mode of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol may interact with its targets to inhibit cell growth, particularly in cancer cells.
Biochemical Pathways
It is known that reactive oxygen species (ros) play a role in the biological activities of benzofuran compounds . ROS can attack lipids in cell membranes and also attack DNA, inducing oxidations that cause membrane damage such as membrane lipid peroxidation and a decrease in membrane fluidity and also cause DNA mutation leading to cancer .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Based on the known activities of benzofuran compounds, it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that changes in lifestyle and environmental factors have emerged as leading causes of cancer . Therefore, these factors may potentially influence the action and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the following steps:
Benzofuran Derivative Synthesis: The starting material, benzofuran, can be synthesized through various methods, including the cyclization of o-hydroxybenzaldehydes with acetic anhydride.
Oxadiazole Formation: The benzofuran derivative is then reacted with thiosemicarbazide under acidic conditions to form the oxadiazole ring.
Thiol Introduction: The thiol group is introduced by treating the oxadiazole derivative with a suitable thiolating agent, such as thiourea.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thioethers.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Alkyl halides, acyl chlorides, and isocyanates are common reagents for substitution reactions.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Thioethers: Resulting from the reduction of the thiol group.
Substituted Derivatives: Various alkylated or acylated products can be obtained through substitution reactions.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is unique due to its specific structural features and biological activities. Similar compounds include:
Benzofuran Derivatives: These compounds share the benzofuran core but may have different substituents and functional groups.
Oxadiazole Derivatives: These compounds contain the oxadiazole ring but lack the benzofuran moiety.
Thiol-containing Heterocycles: Other heterocyclic compounds with thiol groups exhibit similar biological activities but differ in their core structures.
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-2H-1,2,4-oxadiazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c15-10-11-9(12-14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNUDJVWRMJHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=S)ON3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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